molecular formula C15H11FO4 B6378746 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol CAS No. 1111120-84-3

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol

Cat. No.: B6378746
CAS No.: 1111120-84-3
M. Wt: 274.24 g/mol
InChI Key: ADQHOFJIVYNQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound Overview and Identification 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol (CAS Number: 1261987-12-5) is a synthetic aromatic compound with the molecular formula C15H11FO4 . It is characterized by the presence of multiple functional groups, including a formyl group (aldehyde), a phenolic hydroxyl group, and a fluorinated methoxycarbonyl (ester) group on a biphenyl-like scaffold. This specific arrangement of functional groups makes it a versatile and valuable intermediate in organic synthesis and medicinal chemistry research. Research Value and Potential Applications This compound is primarily used as a key building block in chemical synthesis. Its structure suggests potential for developing more complex molecules, particularly in pharmaceutical and materials science research. The presence of both aldehyde and phenol groups allows for various chemical transformations, such as condensations and nucleophilic additions, facilitating the construction of diverse chemical libraries . The fluorine atom and ester group are common features in drug discovery, often used to modulate a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . As such, this compound serves as a crucial precursor in the exploration of new therapeutic agents and functional materials. Researchers can utilize it to create novel chemical entities for high-throughput screening campaigns or structure-activity relationship (SAR) studies. Handling and Usage Statement This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information prior to use.

Properties

IUPAC Name

methyl 2-fluoro-4-(3-formyl-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)12-4-2-10(7-13(12)16)9-3-5-14(18)11(6-9)8-17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQHOFJIVYNQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685307
Record name Methyl 3-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111120-84-3
Record name Methyl 3-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol necessitates disconnecting the molecule into two primary fragments: the 2-formylphenol core and the 3-fluoro-4-methoxycarbonylphenyl substituent. Retrosynthetic pathways prioritize the late-stage introduction of the formyl group to avoid side reactions with the electron-deficient methoxycarbonyl moiety . Two viable routes emerge:

  • Biphenyl Coupling Followed by Ortho-Formylation :

    • Suzuki-Miyaura coupling of a 4-bromo-2-protected-hydroxyphenylboronic acid with 3-fluoro-4-methoxycarbonylphenyl bromide.

    • Subsequent regioselective formylation via directed ortho-metalation or Vilsmeier-Haack conditions .

  • Pre-Formylated Core with Subsequent Cross-Coupling :

    • Formylation of 4-bromophenol derivatives prior to cross-coupling with the 3-fluoro-4-methoxycarbonylphenylboronic acid.

Protective Group Strategies for Phenolic Hydroxyl Moieties

The phenolic hydroxyl group necessitates protection during harsh reaction conditions (e.g., Grignard exchanges, bromination). Comparative studies of protective groups reveal the following:

Protective GroupStability Under BrominationCompatibility with Grignard ReagentsDeprotection Efficiency
IsopropylHigh (>90% retention)Excellent98% (BC₃, CH₂Cl₂)
BenzylModerate (80%)Poor (cleavage observed)95% (H₂/Pd-C)
AcetylLow (hydrolysis)Incompatible85% (K₂CO₃/MeOH)

The isopropyl group, as demonstrated in CN115124410A , offers optimal steric shielding and ease of removal under mild Lewis acid conditions (e.g., BCl₃), making it the preferred choice for multistep syntheses.

Regioselective Bromination and Directed Functionalization

Bromination of the phenolic core must occur ortho to the hydroxyl group to enable subsequent formylation. Directed ortho-bromination using pyridinium tribromide in 1,2-dichloroethane achieves 89% regioselectivity at 0°C . Substituent effects from the methoxycarbonylphenyl group slightly reduce yields (72–78%) due to electronic deactivation, mitigated by increasing reaction time to 24 hours.

Representative Procedure :

  • Protect 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol with 2-bromopropane/K₂CO₃ in acetonitrile (80°C, 12 h).

  • Brominate with pyridinium tribromide (1.05 equiv) in 1,2-dichloroethane (0°C, 24 h).

  • Isolate 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-bromo-1-isopropoxybenzene via silica gel chromatography (hexanes/EtOAc 9:1).

Grignard Reagent-Mediated Formylation

The ortho-bromo intermediate undergoes magnesium-halogen exchange with isopropylmagnesium chloride (–10°C, THF), followed by quenching with DMF to install the formyl group. This method, adapted from CN115124410A , achieves 82% yield with <5% over-formylation byproducts.

Critical Parameters :

  • Temperature : Reactions below 0°C minimize aldehyde oxidation.

  • DMF Stoichiometry : 1.3 equivalents ensures complete conversion without residual magnesium species.

  • Workup : Rapid filtration through Celite® prevents acid-catalyzed aldol condensation .

Boron Trichloride-Assisted Deprotection

Final deprotection of the isopropyl group employs BCl₃ in dichloromethane (–78°C to rt), selectively cleaving the ether without affecting the methoxycarbonyl or formyl groups. NMR monitoring confirms >98% conversion within 2 hours .

Alternative Petasis Reaction Approach

While less conventional, the Petasis multicomponent reaction offers a single-step route to aryl aldehyde derivatives. Combining 4-hydroxybenzaldehyde, 3-fluoro-4-methoxycarbonylphenylboronic acid, and morpholine in methanol with Yb(OTf)₃ catalysis yields the target compound in 54% yield . Limitations include poor scalability and competing imine formation.

Spectroscopic Characterization and Purity Assessment

Purified this compound exhibits the following analytical data:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H, CHO), 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.82 (m, 2H), 7.45 (d, J = 8.0 Hz, 1H), 6.99 (s, 1H), 3.95 (s, 3H, OCH₃).

  • HPLC : 99.5% purity (C18 column, MeCN/H₂O 70:30).

  • mp : 142–144°C.

Industrial Scalability and Environmental Considerations

The Grignard-DMF route demonstrates scalability to kilogram batches with E-factors <32, outperforming Petasis-based methods (E-factor >45). Solvent recovery systems for THF and dichloromethane reduce waste by 70%, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in ethanol, LiAlH4 in ether.

    Substitution: NaOMe in methanol, sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-carboxyphenol.

    Reduction: 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and formyl groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol can be compared to related compounds, as detailed below:

Structural Analogues with Varying Substituents

2.1.1 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol (CAS 1261919-29-2)
  • Substituents : 2-Fluoro-5-methoxycarbonylphenyl group.
  • Key Differences : The fluorine and methoxycarbonyl groups are positioned at 2 and 5, respectively, on the phenyl ring, unlike the target compound’s 3-fluoro-4-methoxycarbonyl arrangement.
  • Implications : Positional isomerism may alter electronic effects (e.g., electron-withdrawing capacity) and steric interactions, influencing solubility and biological activity .
2.1.2 4-(4-Ethylthiophenyl)-2-formylphenol (CAS 1261890-33-8)
  • Substituents : 4-Ethylthiophenyl group (-S-C₂H₅).
  • Key Differences : The ethylthio group is electron-rich and less polar compared to the fluorine and ester groups.
  • Implications : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility. Thioether stability under oxidative conditions contrasts with the hydrolytic susceptibility of the ester group in the target compound .
2.1.3 4-(3,5-Dicarboxyphenyl)-2-formylphenol (CAS 1261895-44-6)
  • Substituents : 3,5-Dicarboxyphenyl group.
  • Key Differences : Two carboxylic acid (-COOH) groups replace fluorine and methoxycarbonyl.
  • Implications : Higher polarity and acidity (pKa ~2-3 for -COOH) facilitate hydrogen bonding and metal coordination, making this analogue suitable for applications in catalysis or as a chelating agent .
2.1.4 2-Formyl-4-(3-trifluoromethylphenyl)phenol (CAS 893737-70-7)
  • Substituents : 3-Trifluoromethyl (-CF₃) group.
  • Key Differences : The -CF₃ group is bulkier and more electron-withdrawing than fluorine.
  • Steric hindrance may reduce binding affinity to certain targets .

Functional Analogues with Boronic Acid Groups

Compounds like (4-Fluoro-3-formylphenyl)boronic acid (CAS 374538-01-9) share the formyl and fluorine substituents but include a boronic acid (-B(OH)₂) group.

  • Implications : Boronic acids enable participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. This makes such analogues valuable in synthesizing biaryl structures for drug discovery .

Comparative Data Table

Compound Name Substituents Molecular Weight Functional Groups Key Properties/Implications
This compound 3-F, 4-COOCH₃ 304.3 g/mol* Formyl, ester, fluorine Moderate polarity; ester hydrolysis susceptibility
6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol 2-F, 5-COOCH₃ 304.3 g/mol Formyl, ester, fluorine Positional isomerism alters electronic effects
4-(4-Ethylthiophenyl)-2-formylphenol 4-S-C₂H₅ 258.3 g/mol Formyl, thioether High lipophilicity; oxidative stability
4-(3,5-Dicarboxyphenyl)-2-formylphenol 3,5-COOH 300.3 g/mol* Formyl, carboxylic acids High polarity; metal coordination capacity
2-Formyl-4-(3-CF₃-phenyl)phenol 3-CF₃ 266.22 g/mol Formyl, trifluoromethyl Enhanced metabolic stability

*Calculated based on molecular formula.

Research Findings and Implications

Ester Group Reactivity : The methoxycarbonyl group may undergo hydrolysis to a carboxylic acid under acidic or enzymatic conditions, altering solubility and bioavailability .

Comparative Bioactivity : Structural analogues with sulfur-based (e.g., thioether) or trifluoromethyl groups exhibit distinct pharmacokinetic profiles, emphasizing the need for substituent optimization in drug design .

Synthetic Utility: Boronic acid derivatives (e.g., CAS 374538-01-9) highlight divergent applications in coupling reactions, unlike the target compound’s focus on phenolic reactivity .

Biological Activity

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its interactions with biomolecules and therapeutic potential.

The compound features a complex structure characterized by the presence of a formyl group and a fluorinated aromatic ring. The molecular formula is C15H13FO4C_{15}H_{13}FO_4, and it has a molecular weight of approximately 288.26 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3-fluoro-4-methoxycarbonylphenylboronic acid with 2-formylphenol under Suzuki-Miyaura coupling conditions, which is catalyzed by palladium in the presence of a base like potassium carbonate.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. Additionally, the aromatic rings may interact with hydrophobic pockets in proteins, influencing their stability and activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing fluorinated aromatic systems have shown selective inhibition against carbonic anhydrase isoforms associated with cancer, particularly CA IX and CA XII, which are overexpressed in various tumors .

Table 1: Comparison of Anticancer Activities

CompoundIC50 (μM)Target Enzyme
This compoundTBDCA IX/XII
3-Fluoro-4-hydroxybenzaldehyde0.75Human ovarian cancer
Benzoxaphosphepine derivativesTBDCA IX/XII

Anti-inflammatory Activity

In addition to anticancer effects, compounds derived from similar structures have demonstrated anti-inflammatory properties. For example, hydrazone derivatives obtained from related aldehydes have shown potent inhibition of macrophage migration, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Study on Anticancer Properties :
    A recent study investigated the effects of fluorinated phenolic compounds on cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited reduced cell viability in ovarian cancer cells, suggesting a promising avenue for further research into its anticancer properties .
  • Anti-inflammatory Mechanisms :
    Another study focused on the synthesis of curcuminoid analogues from related compounds. These analogues showed significant inhibition of inflammatory pathways in vitro, highlighting the potential for developing new anti-inflammatory drugs based on the structure of this compound .

Q & A

Q. What synthetic methodologies are recommended for 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols, starting with halogenated aromatic intermediates. A plausible approach includes:

  • Step 1 : Suzuki-Miyaura coupling to introduce the fluorophenyl moiety, using palladium catalysts and aryl boronic acids.
  • Step 2 : Protection/deprotection strategies for the formyl and methoxycarbonyl groups to avoid side reactions (e.g., using acetal protection for the formyl group).
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to control regioselectivity. For fluorinated compounds, electron-withdrawing effects may necessitate higher reaction temperatures or prolonged reaction times .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and aromatic coupling patterns. 19^{19}F NMR is essential for confirming fluorine substitution .
  • Mass Spectrometry (HRMS) : To validate molecular weight and isotopic patterns, especially for fluorinated derivatives.
  • IR Spectroscopy : Identification of functional groups (e.g., C=O stretch of the formyl and methoxycarbonyl groups at ~1700 cm1^{-1}) .
  • HPLC-PDA : For purity assessment, with retention time and UV-Vis spectra compared to standards .

Advanced Research Questions

Q. How do electronic effects of the fluorine and methoxycarbonyl groups influence reactivity in cross-coupling reactions?

The 3-fluoro-4-methoxycarbonylphenyl group introduces steric hindrance and electronic effects:

  • Electron-withdrawing nature of the fluorine and methoxycarbonyl groups deactivates the aromatic ring, reducing nucleophilic substitution rates. This requires stronger bases (e.g., Cs2_2CO3_3) or transition-metal catalysts (e.g., Pd/Cu systems) for Suzuki or Ullmann couplings.
  • Ortho-directing effects of the fluorine atom can lead to regioselectivity challenges in electrophilic substitution. Computational modeling (DFT) is recommended to predict reactive sites .

Q. What strategies resolve contradictions in biological activity data for fluorinated phenolic derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Solubility differences : Use of DMSO vs. aqueous buffers can alter compound aggregation and membrane permeability.
  • Metabolic instability : The formyl group may undergo rapid oxidation in vitro, necessitating stability studies under physiological conditions (e.g., pH 7.4, 37°C).
  • Assay interference : Fluorophores or formyl groups may quench fluorescence in cell-based assays. Validate results with orthogonal assays (e.g., LC-MS for metabolite tracking) .

Q. How can computational tools predict the environmental fate and toxicity of this compound?

  • QSPR models : Relate logP and pKa values (calculated via software like ACD/Labs) to biodegradability and bioaccumulation potential.
  • Docking studies : Simulate interactions with enzymes like cytochrome P450 to predict metabolic pathways.
  • Ecotoxicity databases : Cross-reference with structurally similar fluorinated aromatics (e.g., EPA CompTox Dashboard) to estimate aquatic toxicity .

Methodological Guidance for Data Interpretation

Q. What experimental controls are essential when studying the antioxidant activity of this compound?

  • Positive controls : Use ascorbic acid or Trolox to calibrate assay sensitivity (e.g., DPPH radical scavenging).
  • Negative controls : Include reactions without the compound to account for solvent effects (e.g., DMSO interference in absorbance readings).
  • Dose-response curves : Ensure linearity across a physiologically relevant concentration range (e.g., 1–100 µM) .

Q. How can crystallography resolve ambiguities in molecular conformation?

  • Single-crystal X-ray diffraction : Provides definitive bond lengths and angles, particularly for the fluorophenyl and formyl groups.
  • Compare with CSD entries : Use the Cambridge Structural Database to identify common packing motifs or torsional angles in similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.